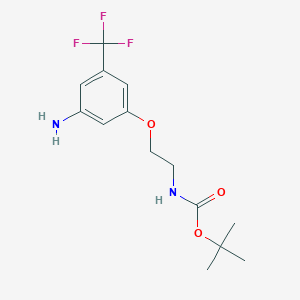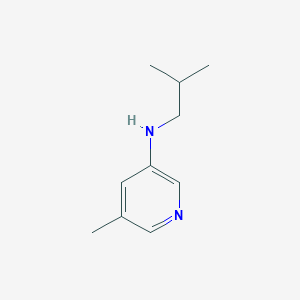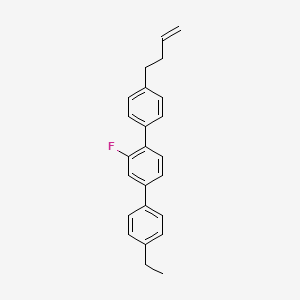
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate is a chemical compound that features a trifluoromethyl group, an amino group, and a carbamate group
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl carbamate and 3-amino-5-(trifluoromethyl)phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane and catalysts such as palladium. The reaction mixture is typically cooled to low temperatures to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve large-scale reactors and continuous flow processes to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the amino group allows for specific interactions with biological molecules. The compound may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(3-amino-5-(trifluoromethyl)phenoxy)ethyl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar structural features but lacking the trifluoromethyl group.
3-amino-5-(trifluoromethyl)phenol: A related compound that serves as a precursor in the synthesis of the target compound.
N-Boc-protected anilines: Compounds with similar protective groups used in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C14H19F3N2O3 |
|---|---|
Molekulargewicht |
320.31 g/mol |
IUPAC-Name |
tert-butyl N-[2-[3-amino-5-(trifluoromethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(2,3)22-12(20)19-4-5-21-11-7-9(14(15,16)17)6-10(18)8-11/h6-8H,4-5,18H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
YYBGEZXSZSCJKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)

![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)


![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)




![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
